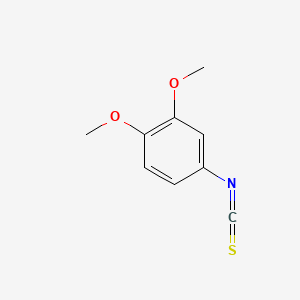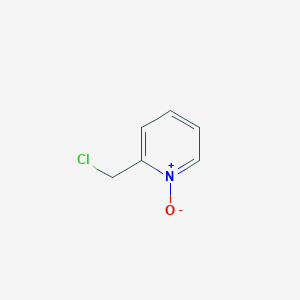
3,4-Dimethoxyphenylisothiocyanat
Übersicht
Beschreibung
3,4-Dimethoxyphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NO₂S and a molecular weight of 195.238 g/mol . It is characterized by the presence of two methoxy groups attached to a phenyl ring, along with an isothiocyanate functional group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxyphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Research has explored its potential as an anticancer agent, given its ability to modify biological macromolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of 3,4-Dimethoxyphenyl Isothiocyanate is the mitochondrial electron transport chain . This biochemical pathway plays a crucial role in cellular respiration, a process that generates energy for the cell .
Mode of Action
3,4-Dimethoxyphenyl Isothiocyanate interacts with its target by inhibiting the mitochondrial electron transport chain . This inhibition disrupts the normal flow of electrons, which can lead to a decrease in the production of ATP, the main energy currency of the cell .
Biochemical Pathways
By inhibiting the mitochondrial electron transport chain, 3,4-Dimethoxyphenyl Isothiocyanate affects the cellular respiration pathway . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . These changes can have downstream effects on other biochemical pathways, potentially leading to cell death .
Pharmacokinetics
Like other isothiocyanates, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of the mitochondrial electron transport chain by 3,4-Dimethoxyphenyl Isothiocyanate can lead to cell death, particularly in cancer cells . This is likely due to the increased production of reactive oxygen species and the decreased production of ATP .
Action Environment
The action, efficacy, and stability of 3,4-Dimethoxyphenyl Isothiocyanate can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, and temperature can affect its stability and activity . Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, such as the presence of other drugs or diseases .
Biochemische Analyse
Biochemical Properties
3,4-Dimethoxyphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The interaction between 3,4-Dimethoxyphenyl isothiocyanate and glutathione S-transferase results in the formation of a conjugate, which is then excreted from the cell. Additionally, 3,4-Dimethoxyphenyl isothiocyanate has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
3,4-Dimethoxyphenyl isothiocyanate has been observed to influence various cellular processes. It has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in cell survival and apoptosis. Furthermore, 3,4-Dimethoxyphenyl isothiocyanate has been reported to affect gene expression by altering the transcriptional activity of certain genes involved in detoxification and stress response .
Molecular Mechanism
The molecular mechanism of action of 3,4-Dimethoxyphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways. For example, the binding of 3,4-Dimethoxyphenyl isothiocyanate to cysteine residues on proteins can result in the formation of adducts, which can alter the protein’s function and stability. Additionally, this compound can induce the expression of phase II detoxification enzymes through the activation of the Nrf2 pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxyphenyl isothiocyanate have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 3,4-Dimethoxyphenyl isothiocyanate has been reported to cause sustained oxidative stress and alterations in cellular metabolism. In in vitro studies, prolonged treatment with this compound has been shown to lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxyphenyl isothiocyanate in animal models vary with different dosages. At low doses, this compound has been shown to induce protective effects by activating detoxification pathways and reducing oxidative stress. At high doses, 3,4-Dimethoxyphenyl isothiocyanate can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .
Metabolic Pathways
3,4-Dimethoxyphenyl isothiocyanate is involved in various metabolic pathways, including those related to detoxification and oxidative stress. This compound is metabolized by glutathione conjugation, where it forms a conjugate with glutathione through the action of glutathione S-transferase. This conjugate is then excreted from the cell. Additionally, 3,4-Dimethoxyphenyl isothiocyanate can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxyphenyl isothiocyanate is transported and distributed through various mechanisms. This compound can diffuse across cell membranes and is also transported by specific transporters, such as the multidrug resistance-associated proteins (MRPs). The distribution of 3,4-Dimethoxyphenyl isothiocyanate within tissues can be influenced by its interactions with binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxyphenyl isothiocyanate is influenced by its chemical properties and interactions with cellular components. This compound has been shown to localize to the cytoplasm and the nucleus, where it can interact with various proteins and enzymes. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the localization and activity of 3,4-Dimethoxyphenyl isothiocyanate within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyaniline with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 3,4-dimethoxyaniline in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3,4-dimethoxyphenyl isothiocyanate may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may also include additional steps for purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Thiourea derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl isothiocyanate: Similar structure but with only one methoxy group.
2,4-Dimethoxyphenyl isothiocyanate: Similar structure with methoxy groups at different positions.
Phenyl isothiocyanate: Lacks methoxy groups, making it less reactive in certain contexts.
Uniqueness
3,4-Dimethoxyphenyl isothiocyanate is unique due to the presence of two methoxy groups at the 3 and 4 positions on the phenyl ring. These groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in both synthetic and biological research.
Eigenschaften
IUPAC Name |
4-isothiocyanato-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPZZVZPOZPDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187529 | |
| Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33904-04-0 | |
| Record name | 4-Isothiocyanato-1,2-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33904-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033904040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isothiocyanic Acid 3,4-Dimethoxyphenyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)






